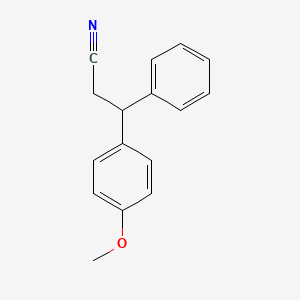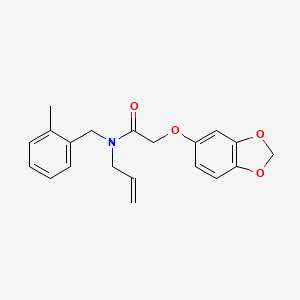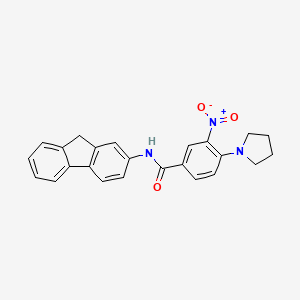
1-(9-isobutyl-9H-carbazol-3-yl)ethanone
Descripción general
Descripción
1-(9-isobutyl-9H-carbazol-3-yl)ethanone, also known as IBCE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBCE belongs to the carbazole family, which is known for its diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of 1-(9-isobutyl-9H-carbazol-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-kB pathway. 1-(9-isobutyl-9H-carbazol-3-yl)ethanone has also been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects
1-(9-isobutyl-9H-carbazol-3-yl)ethanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. 1-(9-isobutyl-9H-carbazol-3-yl)ethanone has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(9-isobutyl-9H-carbazol-3-yl)ethanone in lab experiments is its high yield and purity, which makes it easier to obtain and work with. 1-(9-isobutyl-9H-carbazol-3-yl)ethanone is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using 1-(9-isobutyl-9H-carbazol-3-yl)ethanone in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on 1-(9-isobutyl-9H-carbazol-3-yl)ethanone, including exploring its potential applications in other fields, such as neurodegenerative diseases and diabetes. Further studies are also needed to elucidate the mechanism of action of 1-(9-isobutyl-9H-carbazol-3-yl)ethanone and to optimize its synthesis method to improve its yield and purity. Additionally, the development of new formulations and delivery methods for 1-(9-isobutyl-9H-carbazol-3-yl)ethanone may improve its therapeutic potential and make it more suitable for clinical use.
Conclusion
In conclusion, 1-(9-isobutyl-9H-carbazol-3-yl)ethanone is a chemical compound that has shown promising potential in various fields of scientific research. Its high yield and purity, along with its diverse pharmacological activities, make it a valuable tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of 1-(9-isobutyl-9H-carbazol-3-yl)ethanone and to explore its potential applications in other fields.
Aplicaciones Científicas De Investigación
1-(9-isobutyl-9H-carbazol-3-yl)ethanone has been extensively studied for its potential applications in various fields, including cancer research, Alzheimer's disease, and neuroprotection. In cancer research, 1-(9-isobutyl-9H-carbazol-3-yl)ethanone has shown promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 1-(9-isobutyl-9H-carbazol-3-yl)ethanone has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In Alzheimer's disease research, 1-(9-isobutyl-9H-carbazol-3-yl)ethanone has been shown to have neuroprotective effects by reducing amyloid-beta-induced neurotoxicity and oxidative stress. 1-(9-isobutyl-9H-carbazol-3-yl)ethanone has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[9-(2-methylpropyl)carbazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-12(2)11-19-17-7-5-4-6-15(17)16-10-14(13(3)20)8-9-18(16)19/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWULQERVRZMPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9-isobutyl-9H-carbazol-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4085821.png)
![N-1,3-benzothiazol-2-yl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4085822.png)

![N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4085844.png)
![7-(difluoromethyl)-5-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4085866.png)

![N-(4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4085879.png)


![3-amino-2-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4085896.png)

![4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4085917.png)
![(1R*,2R*)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide](/img/structure/B4085931.png)
